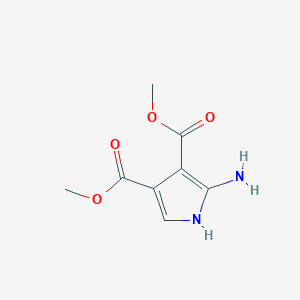![molecular formula C14H22N2O4S B2771650 N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899979-47-6](/img/structure/B2771650.png)
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide, also known as DESEB, is a chemical compound that has been extensively studied for its potential use in scientific research. DESEB is a sulfonamide derivative that has shown promise in a variety of applications due to its ability to inhibit certain enzymes and proteins.
科学的研究の応用
Molar Refraction and Polarizability
The study on the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, which shares structural similarities with N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide, demonstrated its significant polarizability effects. These effects increase with drug concentration, highlighting the drug's interaction with its environment at the molecular level. This research provides valuable insights into how slight modifications in molecular structure can influence physical properties like density and refractive index, which are crucial for drug formulation and application in medical imaging techniques (Sawale, Kalyankar, George, & Deosarkar, 2016).
Drug Metabolism and Excretion
Investigations into the metabolism and excretion of metoclopramide, which is structurally related to this compound, reveal the complexity of drug transformation within biological systems. The study identified various metabolic products in rabbit urine, providing a foundational understanding of drug transformation and excretion pathways. This knowledge is vital for developing drugs with improved efficacy and reduced toxicity, as well as for understanding drug interactions within the body (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).
Sigma Receptor Binding and Imaging
Sigma receptors play a significant role in various neurological and psychiatric conditions. Research utilizing N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, a compound closely related to this compound, for sigma receptor scintigraphy in patients with suspected primary breast cancer, underscores the potential of such compounds in diagnostic imaging. By targeting sigma receptors overexpressed in breast cancer cells, this approach offers a non-invasive method for tumor visualization and could be extended to other cancers or neurological disorders where sigma receptors are implicated (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Chemical Synthesis and Labeling
The synthesis and labeling of glyburide, a compound related to this compound, with tritium and carbon-14, illustrates the importance of chemical modification and labeling in drug development and research. Such labeled compounds are invaluable tools for studying drug distribution, metabolism, and binding interactions within biological systems, facilitating the development of more effective and safer drugs (Hsi, 1973).
Solid-Phase Synthesis Applications
The application of derivatives of 2-methoxy-4-methylsulfinylbenzyl alcohol as a safety-catch protecting group and linker for solid-phase peptide synthesis demonstrates the chemical versatility and utility of methoxybenzamide derivatives in facilitating complex chemical syntheses. This innovation is crucial for developing new methodologies in peptide and protein synthesis, with implications for drug discovery, molecular biology, and biochemistry (Thennarasu & Liu, 2010).
特性
IUPAC Name |
N-[2-(diethylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2)21(18,19)11-10-15-14(17)12-6-8-13(20-3)9-7-12/h6-9H,4-5,10-11H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANABPUDKOMZUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[(1-methyl-2,2-dioxo-3,4-dihydro-2lambda6,1-benzothiazin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2771572.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2771576.png)



![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)
![2-Methyl-4-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxy]pyridine](/img/structure/B2771584.png)
![3-Bromo-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B2771585.png)
![6-chloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-2-carboxamide hydrochloride](/img/structure/B2771586.png)

![N-cyclohexyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2771589.png)
![N-(tert-butyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2771590.png)
